molecular formula C19H15NO2S B11498789 N-[2-(2-phenylacetyl)phenyl]thiophene-2-carboxamide

N-[2-(2-phenylacetyl)phenyl]thiophene-2-carboxamide

Cat. No.: B11498789
M. Wt: 321.4 g/mol
InChI Key: MPAZEAQIZDJMTR-UHFFFAOYSA-N
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Description

N-[2-(2-phenylacetyl)phenyl]thiophene-2-carboxamide is a complex organic compound with the molecular formula C19H15NO2S and a molecular weight of 321.39 g/mol . This compound features a thiophene ring, which is a five-membered ring containing one sulfur atom, and is known for its diverse applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-phenylacetyl)phenyl]thiophene-2-carboxamide typically involves the condensation of 2-phenylacetylphenylamine with thiophene-2-carboxylic acid. The reaction is carried out under acidic or basic conditions, depending on the desired regioselectivity . Common reagents used in this synthesis include phosphorus pentasulfide (P4S10) and thioglycolic acid derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale condensation reactions using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-phenylacetyl)phenyl]thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of N-[2-(2-phenylacetyl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth . The exact molecular targets and pathways are still under investigation, but its ability to interact with biological macromolecules makes it a promising candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-phenylacetyl)phenyl]thiophene-2-carboxamide is unique due to its specific substitution pattern and the presence of both phenylacetyl and thiophene moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H15NO2S

Molecular Weight

321.4 g/mol

IUPAC Name

N-[2-(2-phenylacetyl)phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C19H15NO2S/c21-17(13-14-7-2-1-3-8-14)15-9-4-5-10-16(15)20-19(22)18-11-6-12-23-18/h1-12H,13H2,(H,20,22)

InChI Key

MPAZEAQIZDJMTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2NC(=O)C3=CC=CS3

Origin of Product

United States

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